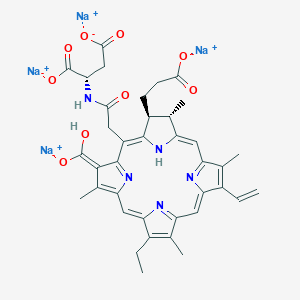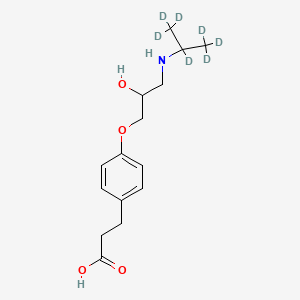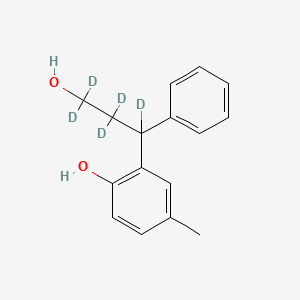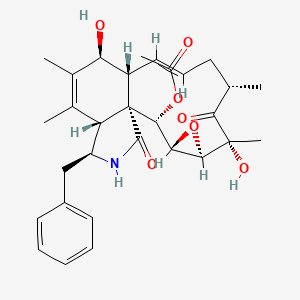oxane-2-carboxylic acid](/img/structure/B12425644.png)
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3-13C2)oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-(1R,2R)-1,2,3-trihydroxypropyloxane-2-carboxylic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups, an acetamido group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-(1R,2R)-1,2,3-trihydroxypropyloxane-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the oxane ring, followed by the introduction of the acetamido group and the hydroxyl groups. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct stereochemistry of the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final compound.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, it serves as a model compound to study enzyme interactions and metabolic pathways involving carbohydrates and amino sugars.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of (2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-(1R,2R)-1,2,3-trihydroxypropyloxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved include metabolic pathways related to carbohydrate metabolism and amino sugar biosynthesis.
Comparaison Avec Des Composés Similaires
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid: Similar structure but without the isotopic labeling.
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxamide: Similar structure with an amide group instead of a carboxylic acid group.
Uniqueness: The uniqueness of (2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-(1R,2R)-1,2,3-trihydroxypropyloxane-2-carboxylic acid lies in its isotopic labeling, which makes it particularly useful in tracer studies and metabolic research. The presence of multiple functional groups also allows for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C11H19NO9 |
|---|---|
Poids moléculaire |
312.25 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3-13C2)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1/i2+1,10+1,11+1 |
Clé InChI |
SQVRNKJHWKZAKO-SCXKQTQCSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([13CH2][13C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)([13C](=O)O)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)



![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)





